1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one
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Overview
Description
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative under acidic conditions . Another method includes the use of aryl aldehydes with phenol derivatives, followed by cyclization to form the xanthone core . These reactions typically require catalysts such as zinc chloride or phosphoryl chloride to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions. The use of microwave heating and other advanced techniques can further improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the xanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium and copper . Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted xanthones, quinones, and hydroxy derivatives . These products can exhibit different biological activities and chemical properties, making them valuable for further research and applications .
Scientific Research Applications
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . Additionally, the compound’s acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydroxy-3,7-dimethoxyxanthone: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups.
1,7-Dihydroxy-3,6-dimethoxy-2,8-diprenylxanthone: This derivative includes additional prenyl groups, which can alter its biological activity and solubility.
7-{[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]oxy}-1,3-dihydroxy-9H-xanthen-9-one:
Uniqueness
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both hydroxy and methoxy groups at specific positions allows for selective interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
42833-92-1 |
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Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1,7-dihydroxy-3,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-7-3-10(17)14-13(4-7)21-11-6-12(20-2)9(16)5-8(11)15(14)18/h3-6,16-17H,1-2H3 |
InChI Key |
QLUQJJQNWLPDOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)OC)O |
Origin of Product |
United States |
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